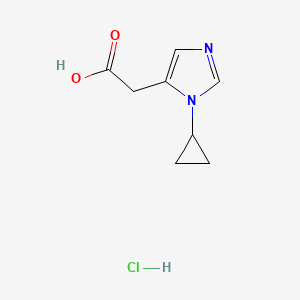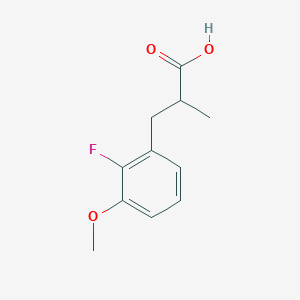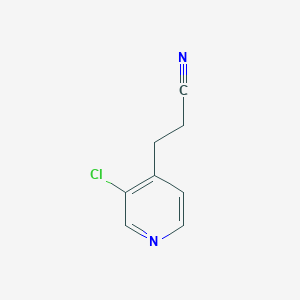
3-(3-Chloropyridin-4-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(3-Chloropyridin-4-yl)propanenitrile typically involves the reaction of 3-chloropyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency. These methods often include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
3-(3-Chloropyridin-4-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(3-Chloropyridin-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mécanisme D'action
The mechanism of action of 3-(3-Chloropyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-(3-Chloropyridin-4-yl)propanenitrile can be compared with other similar compounds, such as:
3-Chloropyridine: An isomer with the formula C5H4ClN, used as a building block in organic synthesis.
2-Chloropyridine: Another isomer with similar applications but different reactivity and selectivity.
3-Bromopyridine: A brominated analog with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and selectivity, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
3-(3-chloropyridin-4-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c9-8-6-11-5-3-7(8)2-1-4-10/h3,5-6H,1-2H2 |
Clé InChI |
VGATZMQHZBOPNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


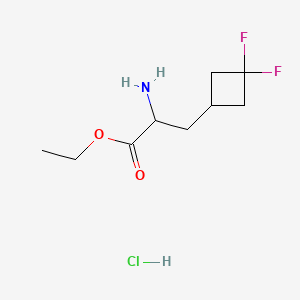
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)

![1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)
![4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13585983.png)
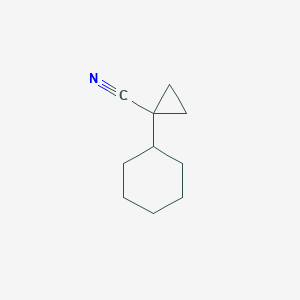
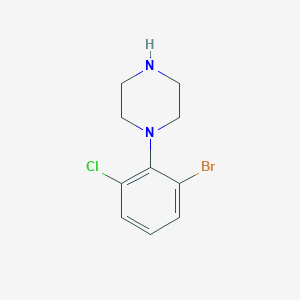
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride](/img/structure/B13585991.png)
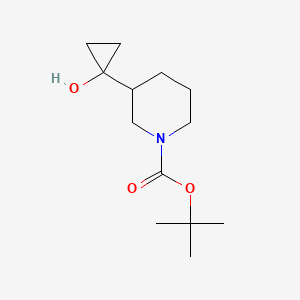
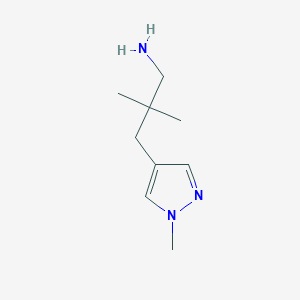
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
